
3'-Azido-3'-deoxy-4'-thiothymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-3’-deoxy-4’-thiothymidine is a synthetic nucleoside analog with the molecular formula C10H13N5O3S. It is structurally similar to thymidine, a natural nucleoside, but with modifications that include an azido group at the 3’ position and a sulfur atom replacing the oxygen at the 4’ position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxy-4’-thiothymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The hydroxyl group at the 3’ position of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Sulfur Substitution: The oxygen atom at the 4’ position is replaced with a sulfur atom through a thiation reaction, often using Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions.
Industrial Production Methods
Industrial production of 3’-Azido-3’-deoxy-4’-thiothymidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thymidine are subjected to azidation and thiation reactions in industrial reactors.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-3’-deoxy-4’-thiothymidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted nucleosides
Applications De Recherche Scientifique
3’-Azido-3’-deoxy-4’-thiothymidine has several scientific research applications:
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology
Molecular Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine
Antiviral Research: Investigated for its potential as an antiviral agent, particularly against HIV.
Antibacterial Research: Studied for its antibacterial properties against various bacterial strains.
Industry
Pharmaceuticals: Used in the development of antiviral and antibacterial drugs.
Mécanisme D'action
The mechanism of action of 3’-Azido-3’-deoxy-4’-thiothymidine involves its incorporation into the DNA of target cells. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form inhibits DNA polymerase, leading to the termination of DNA chain elongation. This mechanism is particularly effective against viruses and bacteria that rely on rapid DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Similar in structure but lacks the sulfur atom at the 4’ position.
4’-Thio-2’-deoxyuridine: Contains a sulfur atom at the 4’ position but lacks the azido group at the 3’ position.
Uniqueness
3’-Azido-3’-deoxy-4’-thiothymidine is unique due to the presence of both the azido group and the sulfur atom, which confer distinct chemical and biological properties. These modifications enhance its lipophilicity and ability to cross biological membranes, making it a promising candidate for antiviral and antibacterial therapies .
Propriétés
Numéro CAS |
134939-00-7 |
|---|---|
Formule moléculaire |
C10H13N5O3S |
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |
Clé InChI |
KGKYEDCGIJYAPF-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)CO)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


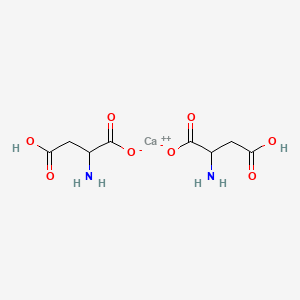
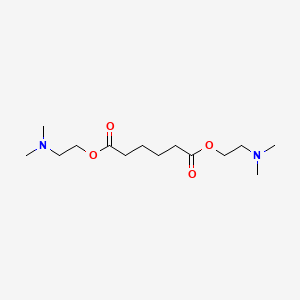


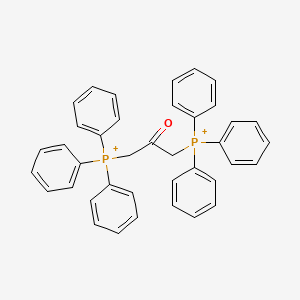
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)



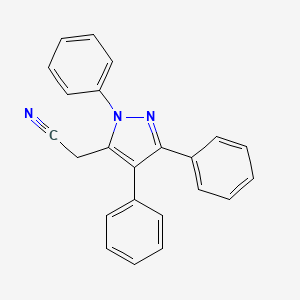

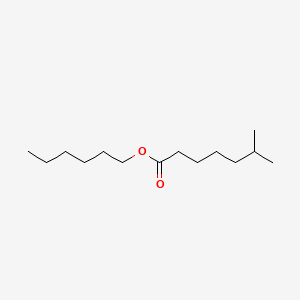
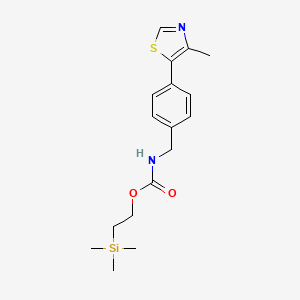
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)
